molecular formula C19H19D7N6O B1163735 Seliciclib-d7

Seliciclib-d7

Cat. No. B1163735
M. Wt: 361.493
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 186692-46-6 (unlabelled)

Scientific Research Applications

Cancer Therapy Applications

  • Nanoparticle-Encapsulated Seliciclib for Cancer Cell Targeting : Seliciclib shows potential in cancer therapy, particularly when used in a nanoparticle-encapsulation form that targets the transferrin receptor overexpressed in cancer cells. This approach enhances cellular uptake in certain cancer cells, particularly those with high TfR expression, such as breast, ovarian, and glioma cancer cells (He & Lin, 2021).

  • Induction of Cell Death in Multiple Myeloma : Seliciclib induces cell death in multiple myeloma cells by inhibiting RNA polymerase II-dependent transcription and down-regulating the antiapoptotic factor Mcl-1, crucial for the survival of multiple myeloma cells (Maccallum et al., 2005).

  • Synergy with ErbB-Targeting Agents in Cancer Treatment : Seliciclib synergizes with ErbB receptor-targeted agents in various cancer cell lines, enhancing the effectiveness of treatments like trastuzumab and erlotinib, particularly in non-small cell lung cancer cell lines (Fleming et al., 2008).

Cell Cycle Modulation and Mitotic Control

  • Cell-Cycle Modulation in Cancer Cells : Seliciclib acts by inhibiting cyclin-dependent kinases, particularly affecting transcription and leading to selective downregulation of rapidly cycling mRNA transcripts such as Mcl-1 and cyclin D1. This modulation is crucial in its antitumor activity, particularly in non-small cell lung cancer and nasopharyngeal carcinoma (Jackson et al., 2008).

  • Inhibition of Mitotic Control Genes : Seliciclib decreases the expression of key genes required for the progression through mitosis, including Aurora-A/B, Polo-like kinase, and cyclin B2, preventing entry into mitosis in cancer cells. This effect contributes significantly to its antitumor properties (Whittaker et al., 2007).

Rheumatoid Arthritis Treatment

  • Inhibition of Synovial Fibroblast Proliferation : Seliciclib exhibits the potential to suppress the proliferation of synovial fibroblasts in rheumatoid arthritis, offering a novel treatment approach distinct from current therapies targeting immune inflammation (Pratt et al., 2021).

Drug Interaction and Metabolism

  • Pharmacokinetic and Metabolic Studies : Seliciclib's metabolism involves cytochrome P450-mediated pathways and glucuronidation, with significant elimination via the bile and urine. Understanding these pathways is crucial for optimizing dosing strategies and anticipating potential drug-drug interactions (McClue & Stuart, 2008).

Nasopharyngeal Carcinoma Treatment

  • Enhancement of Radiotherapy in Nasopharyngeal Carcinoma : Seliciclib enhances the antitumor efficacy of radiation therapy in EBV-positive nasopharyngeal carcinoma, characterized by G2-M arrest and apoptosis, and is associated with a reduction in Mcl-1 expression and attenuation of double-strand DNA break repair (Hui et al., 2009).

properties

Product Name

Seliciclib-d7

Molecular Formula

C19H19D7N6O

Molecular Weight

361.493

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.